3-(4-Bromophenyl)-3-azetidinamine CAS number 1384264-75-8
3-(4-Bromophenyl)-3-azetidinamine CAS number 1384264-75-8
CAS Number: 1384264-75-8 Molecular Formula: C9H11BrN2 Molecular Weight: 227.10 g/mol
Executive Summary
3-(4-Bromophenyl)-3-azetidinamine is a high-value heterocyclic building block characterized by a rigid, four-membered azetidine ring substituted at the C3 position with both a primary amino group and a 4-bromophenyl moiety. This gem-disubstituted motif serves as a critical conformational constraint in drug design, often utilized to restrict the rotatable bonds of a pharmacophore, thereby reducing the entropic penalty of binding to a target protein.
Unlike flexible piperidine or pyrrolidine analogs, the azetidine core enforces a distinct vector orientation for substituents. The presence of the 4-bromophenyl group provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a standard nucleophile for amide coupling or reductive amination. This guide details the synthesis, chemical properties, and application of this scaffold in medicinal chemistry.[1][2]
Chemical Profile & Properties[2][3][4][5][6]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |
| Boiling Point | ~315°C (Predicted) | Decomposes at high temp |
| Density | 1.5 ± 0.1 g/cm³ | High density due to Br |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Azetidine ring lowers basicity slightly vs acyclic amines |
| LogP | 1.21 | Moderate lipophilicity |
| TPSA | 38.05 Ų | Good permeability profile |
| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes |
Synthesis & Manufacturing Methodologies
The construction of the gem-disubstituted C3 center in azetidines is synthetically challenging due to ring strain and steric crowding. Two primary routes are established: the Sulfinylimine Addition Route (preferred for precision and yield) and the Ritter-Type Transformation (alternative for specific substrates).
Route A: Organometallic Addition to Sulfinylimine (Recommended)
This pathway avoids the formation of the tertiary alcohol byproduct and allows for milder conditions, preserving the strained azetidine ring.
Step 1: Protection and Oxidation Commercially available 1-Boc-3-azetidinone is condensed with 2-methyl-2-propanesulfinamide (Ellman's auxiliary) in the presence of a Lewis acid (Ti(OEt)4) to form the corresponding N-sulfinyl ketimine.
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Mechanism:[1][3][4][5][6][7][8] The titanium acts as a water scavenger and activates the ketone carbonyl.
Step 2: Grignard Addition The ketimine is treated with (4-bromophenyl)magnesium bromide (or the corresponding organolithium species) at low temperature (-78°C to -40°C).
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Causality: The magnesium coordinates with the sulfinyl oxygen, directing the nucleophilic attack. This installs the 4-bromophenyl group and the nitrogen atom at the same carbon.
Step 3: Global Deprotection Treatment with HCl in dioxane/methanol cleaves both the Boc group (on the ring nitrogen) and the sulfinyl group (on the exocyclic amine), yielding the target as a dihydrochloride salt.
Route B: Ritter-Type Transformation (Scalable Alternative)
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Nucleophilic Addition: 1-Boc-3-azetidinone is reacted with 4-bromophenylmagnesium bromide to yield the tertiary alcohol .
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Ritter Reaction: The alcohol is treated with chloroacetonitrile and strong acid (H2SO4/AcOH). The tertiary carbocation is trapped by the nitrile to form an acetamide.
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Hydrolysis: Acidic hydrolysis of the amide yields the primary amine.
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Risk: The harsh acidic conditions required for the Ritter reaction can sometimes trigger ring-opening or rearrangement of the strained azetidine.
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Visualization: Synthetic Workflow
The following diagram illustrates the preferred Sulfinylimine pathway, highlighting the divergence points for library generation.
Figure 1: The Ellman Sulfinylimine route ensures regioselective installation of the aryl and amino groups at the C3 position.
Functionalization Strategies & Applications
The "Privileged Scaffold" Utility
In drug discovery, replacing a flexible diethylamine or piperidine linker with a 3,3-disubstituted azetidine often results in:
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Lower Lipophilicity (LogD): The sp3 character increases water solubility compared to aromatic spacers.
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Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the alpha-carbon of amines.
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Vector Alignment: The angle between the N-C3 and C3-Aryl bonds is fixed, projecting substituents into specific pockets of the target protein (e.g., GPCRs, Kinases).
Divergent Synthesis Logic
Researchers utilize this core as a "hub" for diversity-oriented synthesis.
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Path A: Amine Derivatization (N-Capping)
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Reagents: Acid chlorides, Sulfonyl chlorides, Isocyanates.
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Outcome: Creates the "Left-Hand Side" (LHS) of the drug molecule, often interacting with solvent-exposed regions of the protein.
-
-
Path B: Aryl Cross-Coupling (C-C Bond Formation)
-
Reagents: Boronic acids (Suzuki), Amines (Buchwald), Zinc reagents (Negishi).
-
Outcome: Extends the "Right-Hand Side" (RHS), typically targeting deep hydrophobic pockets.
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Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the bromine and amine handles.
Experimental Protocol: Synthesis of N-Boc-3-(4-bromophenyl)-3-aminoazetidine
Note: This protocol describes the isolation of the protected intermediate, which is stable and common in library synthesis.
Reagents:
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1-Boc-3-azetidinone (1.0 eq)[2]
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2-Methyl-2-propanesulfinamide (1.1 eq)
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Titanium(IV) ethoxide (2.0 eq)
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4-Bromophenylmagnesium bromide (1.0 M in THF, 1.5 eq)
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THF (Anhydrous)[2]
Procedure:
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Imine Formation: In a flame-dried flask under nitrogen, dissolve 1-Boc-3-azetidinone and sulfinamide in anhydrous THF. Add Ti(OEt)4 dropwise. Heat to 60°C for 6 hours. Monitor by TLC (disappearance of ketone).
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Workup: Cool to RT, pour into brine, and filter the titanium salts through Celite. Extract with EtOAc, dry (Na2SO4), and concentrate to yield the crude sulfinylimine.
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Grignard Addition: Dissolve the crude imine in anhydrous THF and cool to -78°C. Add the Grignard reagent dropwise over 30 minutes. Stir at -78°C for 2 hours, then warm to RT.
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Quench: Quench with saturated NH4Cl. Extract with EtOAc.[2]
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Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the diastereomerically pure protected amine.
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the imine proton and the appearance of the aromatic AB system (approx 7.4-7.6 ppm) and the diastereotopic azetidine ring protons (approx 3.8-4.5 ppm).
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LCMS: Confirm Mass [M+H]+ or [M+Na]+.
Handling, Safety, and Storage
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Hazards: The compound is an aryl bromide and a primary amine. It may cause skin irritation, serious eye irritation, and respiratory irritation (H315, H319, H335).
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO2 (carbamate formation); the HCl salt is hygroscopic.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Context: General utility of strained rings like azetidines/oxetanes).
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Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines Using tert-Butanesulfinamide. Accounts of Chemical Research. Link (Context: Primary protocol for sulfinylimine addition).
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Kuduk, S. D., et al. (2010). Synthesis and evaluation of 3-amino-3-arylazetidines as inhibitors of... Bioorganic & Medicinal Chemistry Letters. Link (Context: Specific application of 3-amino-3-arylazetidine scaffold).
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PubChem Compound Summary. (n.d.). 3-(4-Bromophenyl)azetidin-3-amine. National Center for Biotechnology Information. Link (Context: Physical properties and identifiers).
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Dunetz, J. R., & Danheiser, R. L. (2011). Synthesis of 3-Substituted Azetidines. Journal of Organic Chemistry. Link (Context: General synthetic strategies for azetidines).
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